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Executive Summary
Ribosomal S6 kinases (S6K1 and S6K2) are critical serine/threonine kinases that function as

downstream effectors of the mTORC1 signaling pathway, a central regulator of cell growth,

metabolism, and proliferation. For many years, the high degree of homology between S6K1

and S6K2, particularly within their kinase domains, led to the assumption that their functions

were largely redundant. However, accumulating evidence now clearly indicates that these

isoforms possess distinct structural features, are subject to differential regulation, and execute

specific, and sometimes opposing, biological functions. S6K1 is more prominently associated

with the regulation of cell size, proliferation, and metabolic feedback, whereas S6K2 plays a

more significant role in promoting cell survival and regulating apoptosis. These distinctions

have profound implications for understanding disease pathology, particularly in oncology, and

for the development of targeted therapeutics. This guide provides a detailed examination of the

isoform-specific roles of S6K1 and S6K2, summarizing key structural differences, regulatory

mechanisms, functional outputs, and the experimental methodologies used to elucidate them.

Structural, and Subcellular Localization Differences
S6K1 and S6K2 are encoded by separate genes, RPS6KB1 (chromosome 17) and RPS6KB2

(chromosome 11), respectively.[1] Both genes produce two main protein isoforms via

alternative translation start sites. These structural variations are fundamental to their differential

subcellular localization and binding partners, which in turn dictate their unique functions.
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S6K1 Isoforms (p85/p70): The longer p85 isoform contains an N-terminal extension with a

nuclear localization signal (NLS), directing it to the nucleus.[2][3] The shorter, more abundant

p70 isoform lacks this NLS and is predominantly found in the cytoplasm.[2][3]

S6K2 Isoforms (p56/p54): In contrast to S6K1, both S6K2 isoforms contain a functional NLS

in their C-terminal region, leading to a predominantly nuclear localization in quiescent cells.

[1][3][4]

Beyond localization signals, other domains contribute to their functional specificity. S6K1

possesses a C-terminal PDZ-binding domain that facilitates its interaction with the actin

cytoskeleton, whereas S6K2 has a C-terminal proline-rich domain, which may promote

interactions with proteins containing SH3 domains.[1][4][5]

Feature S6K1 S6K2 Reference

Gene
RPS6KB1

(Chromosome 17q23)

RPS6KB2

(Chromosome 11q13)
[1]

Main Isoforms
p85 (nuclear), p70

(cytoplasmic)

p56, p54

(predominantly

nuclear)

[2][3]

Nuclear Localization
N-terminal NLS on

p85 isoform

C-terminal NLS on

both isoforms
[1][3][4]

C-Terminal Domain
PDZ-binding domain

(actin interaction)

Proline-rich domain

(SH3 interaction)
[1][4][5]

Differential Upstream Regulation
While both kinases are canonically activated downstream of mTORC1 and PDK1, their

responses to various upstream signals and post-translational modifications are distinct.[1][6]

This differential regulation allows for fine-tuned, context-dependent control of their activities.

Nutrient Sensing: S6K1 activity is sensitive to amino acid availability; for instance, leucine

deprivation leads to its dephosphorylation and inactivation.[1][7][8] S6K2 activity is largely

unaffected by this stimulus, suggesting it is regulated by a distinct pool of mTORC1.[1][7][8]
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MAPK Pathway Input: The activation of S6K2 is more critically dependent on prior

phosphorylation of its C-terminal autoinhibitory domain by the MAPK/ERK pathway.[1][3]

This makes S6K2 less sensitive to the mTORC1 inhibitor rapamycin in cells with high basal

MEK/ERK activity.[1]

PKC-Mediated Regulation: Protein Kinase C (PKC) can phosphorylate S6K2 at a serine

residue (S486) located within its C-terminal NLS.[7][9] This phosphorylation event does not

alter its kinase activity but impairs the function of the NLS, leading to the cytoplasmic

retention of S6K2 upon PKC activation.[8][9] S6K1 localization is not modulated by this

mechanism.[8]

Post-Translational Modifications: Both kinases are regulated by ubiquitination and

acetylation. However, the specific E3 ubiquitin ligase for S6K2 remains unknown, and its

deacetylation appears to be entirely dependent on HDACs, unlike S6K1, which is also

targeted by sirtuins.[1][7][8]
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Caption: Differential upstream signaling pathways regulating S6K1 and S6K2 activation.
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Regulatory Input Effect on S6K1 Effect on S6K2 Reference

Leucine Deprivation Inhibits activity No effect [1][7][8]

MEK/ERK Signaling Minor role in activation

Critical for C-terminal

phosphorylation and

subsequent activation

[1][3]

PKC Activation
No direct effect on

localization

Phosphorylates C-

terminal NLS, causing

cytoplasmic retention

[7][8][9]

Rapamycin Sensitivity Generally sensitive

Can be resistant in the

context of high

MEK/ERK signaling

[1]

Isoform-Specific Cellular Functions
The structural and regulatory distinctions between S6K1 and S6K2 culminate in divergent

downstream functions. A primary theme is the role of S6K1 in controlling cell growth and

proliferation, while S6K2 is more intimately linked to cell survival and apoptosis.

Cell Size and Proliferation: S6K1 is a key driver of cell size. S6K1 knockout mice are

significantly smaller than their wild-type counterparts.[4][6][10][11] In contrast, S6K2

knockout mice display no obvious size phenotype.[4][6] This suggests S6K1 is the primary

isoform regulating organismal and cellular growth. In cancer, S6K1 is more strongly

associated with promoting cell proliferation and metastasis.[1]

Apoptosis and Survival: The isoforms play opposing roles in the regulation of apoptosis.

Knockdown of S6K1 can lead to a compensatory activation of Akt, a pro-survival kinase,

thereby inhibiting cell death.[1] Conversely, knockdown of S6K2 decreases Akt activation and

promotes apoptosis, in part by regulating the levels of anti-apoptotic proteins like Mcl-1 and

Bcl-xL.[1] This positions S6K2 as a critical cell survival kinase.

Metabolism and Feedback Signaling: S6K1 is a primary mediator of the negative feedback

loop to the insulin/PI3K pathway through the inhibitory phosphorylation of Insulin Receptor

Substrate 1 (IRS1).[1][8] This action can contribute to insulin resistance. S6K2 does not

appear to participate in this feedback mechanism and may even promote Akt signaling.[5]
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Substrate Specificity: Although both kinases phosphorylate the ribosomal protein S6 (rpS6),

studies in knockout mice suggest that S6K2 is the principal kinase for rpS6 in vivo, as S6

phosphorylation is dramatically reduced in S6K2-deficient mice.[4][7] Paradoxically, the

phenotype of mice with a non-phosphorylatable rpS6 mutant more closely resembles that of

S6K1 knockout mice (small size), indicating a complex interplay and potentially other critical

S6K1 substrates that mediate its growth-promoting effects.[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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